4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-7-9-15(10-8-14)20(17,18)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDPRNVWTWLKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-methoxy-N-(2-phenylethyl)benzenesulfonamide
The most established and widely utilized method for the synthesis of this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenylethan-1-amine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Reaction Mechanisms and Conditions for Core Structure Formation
The fundamental reaction mechanism involves the nucleophilic attack of the primary amine group of 2-phenylethan-1-amine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being frequently used to facilitate the reaction and subsequent work-up. The reaction is often performed at room temperature, although gentle heating may be applied to increase the reaction rate. A general representation of this reaction is depicted below:
Reaction Scheme:
A detailed experimental procedure for a similar reaction involves dissolving the amine in a suitable solvent, followed by the dropwise addition of the sulfonyl chloride. The reaction mixture is then stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
Precursor Identification and Preparation
The primary precursors for the synthesis of this compound are:
4-methoxybenzenesulfonyl chloride: This precursor can be prepared from anisole (B1667542) by chlorosulfonation using chlorosulfonic acid.
2-phenylethan-1-amine: This is a commercially available reagent.
The preparation of 4-methoxybenzenesulfonyl chloride from anisole is a key step. Anisole is treated with an excess of chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group at the para position due to the directing effect of the methoxy (B1213986) group.
Purification and Characterization Techniques in Synthesis Research
Following the synthesis, the crude this compound is purified to remove unreacted starting materials and byproducts. Common purification techniques include:
Extraction: The reaction mixture is typically washed with aqueous acid to remove the excess amine and base, followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, to obtain a pure crystalline solid.
Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography is employed, using a gradient of solvents like ethyl acetate and hexanes to separate the desired product from impurities. orgsyn.org
The characterization of the purified this compound is crucial to confirm its identity and purity. The primary analytical techniques used are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the methoxybenzene and phenylethyl groups, the methylene (B1212753) protons of the ethyl chain, the methoxy protons, and the NH proton of the sulfonamide.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the S=O stretching of the sulfonyl group, the N-H stretching of the sulfonamide, and C-O stretching of the methoxy group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.
Novel Approaches and Reaction Mechanisms in Benzenesulfonamide (B165840) Synthesis
In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of benzenesulfonamides, including electrosynthesis and catalyst-free transformations.
Electrosynthetic Methods and Process Optimization
Electrosynthesis has emerged as a green and powerful tool in organic synthesis. For the synthesis of benzenesulfonamides, electrochemical methods can offer advantages such as mild reaction conditions and the avoidance of stoichiometric oxidants or reductants. While a direct electrosynthesis of this compound has not been specifically reported, the principles can be applied from related studies on N-alkylbenzenesulfonamides.
One approach involves the anodic oxidation of a suitable sulfur-containing precursor in the presence of the amine. Process optimization is a critical aspect of electrosynthesis and involves the careful selection of several parameters to maximize the yield and selectivity of the desired product.
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Electrode Material | The choice of anode and cathode material can significantly influence the reaction pathway and efficiency. | Glassy carbon, platinum, graphite |
| Solvent/Electrolyte | The solvent must be able to dissolve the reactants and the supporting electrolyte, and be stable under the electrochemical conditions. The electrolyte provides conductivity. | Acetonitrile, methanol (B129727) with supporting electrolytes like lithium perchlorate (B79767) or tetra-n-butylammonium tetrafluoroborate |
| Current Density/Potential | The applied current or potential controls the rate of the electrochemical reaction. | Constant current (galvanostatic) or constant potential (potentiostatic) modes are used. |
| Cell Design | The reaction can be carried out in a divided or undivided cell. | Undivided cells are simpler, while divided cells can prevent unwanted side reactions at the counter electrode. |
Catalyst-Free Transformations and Sustainable Syntheses
The development of catalyst-free reactions is a key goal in green chemistry as it simplifies reaction procedures and reduces waste. For the synthesis of sulfonamides, catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under specific conditions, such as microwave or ultrasound irradiation.
A sustainable approach to the synthesis of N-substituted sulfonamides can involve the reaction of a sulfonyl azide (B81097) with an organometallic reagent in a catalyst-free manner. While not a direct synthesis of this compound, these methods highlight the potential for developing more environmentally friendly synthetic routes.
Another example of a sustainable, catalyst-free approach is the use of ultrasound irradiation to promote the reaction between an amine and a sulfonyl chloride. The mechanical effects of ultrasound, such as cavitation, can enhance the reaction rate and yield without the need for a catalyst.
Derivatization Strategies for Structural Diversification
The derivatization of this compound is a key strategy for structural diversification. Modifications primarily target the sulfonamide nitrogen, leveraging its reactivity to introduce a wide array of functional groups. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.
The introduction of aromatic and heterocyclic moieties onto the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. wikipedia.orgwikipedia.org
In a typical Buchwald-Hartwig reaction, this compound can be coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. Bidentate phosphine ligands, for instance, have been shown to be effective in the amination of aryl halides. wikipedia.org
The Ullmann condensation offers an alternative, copper-catalyzed route to these derivatives. wikipedia.org This reaction typically requires higher temperatures compared to palladium-catalyzed methods but can be effective for certain substrates. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with supporting ligands to improve reaction conditions and yields. wikipedia.org
Table 1: Representative Conditions for N-Arylation of Sulfonamides This table is a representative example based on general methods for sulfonamide arylation, as specific examples for this compound are not detailed in the provided search results.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, or other phosphine ligands | NaOt-Bu, K₂CO₃, or Cs₂CO₃ | Toluene or Dioxane | 80-120 |
| Ullmann Condensation | CuI or Cu(acac)₂ | 1,10-Phenanthroline or Diamine ligands | K₂CO₃ or Cs₂CO₃ | DMF, NMP, or Nitrobenzene | 120-210 |
The sulfonamide nitrogen of this compound can be readily alkylated or acylated to yield a variety of N-substituted derivatives. These reactions typically proceed by first converting the sulfonamide into its more nucleophilic conjugate base.
Alkylation Reactions: N-alkylation is commonly achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base. The use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile to displace the halide from the alkylating agent. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides, allowing for the introduction of diverse alkyl groups.
Acylation Reactions: Similarly, N-acylation can be accomplished by reacting the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are also typically carried out in the presence of a base to neutralize the acidic proton and facilitate the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent. Common bases used for this transformation include pyridine, triethylamine, or sodium hydride. N-acylbenzotriazoles have also been reported as effective acylating agents for sulfonamides. semanticscholar.org
Table 2: Examples of Alkylation and Acylation of N-(2-phenylethyl)benzenesulfonamide Derivatives Data in this table is adapted from studies on the closely related N-(2-phenylethyl)benzenesulfonamide and is representative of the expected reactivity of the 4-methoxy analog.
| Reaction Type | Reagent | Base | Solvent | Product Structure (R-group on Nitrogen) |
|---|---|---|---|---|
| Alkylation | Methyl iodide | NaH | DMF | -CH₃ |
| Alkylation | Ethyl bromide | NaH | DMF | -CH₂CH₃ |
| Alkylation | Benzyl chloride | NaH | DMF | -CH₂Ph |
| Acylation | Acetyl chloride | Pyridine | DCM | -C(O)CH₃ |
| Acylation | Benzoyl chloride | Pyridine | DCM | -C(O)Ph |
| Acylation | 4-Methoxybenzoyl chloride | NaH | THF | -C(O)C₆H₄-4-OCH₃ |
Based on a comprehensive search of the available scientific literature, there is no specific preclinical data regarding the in vitro biological activities of the compound This compound on carbonic anhydrase or cholinesterase enzymes.
Studies on the enzyme inhibitory profiles of benzenesulfonamide derivatives are extensive; however, research has focused on other analogues with different substitution patterns. The available literature details the activities of related compounds, such as phenylethynylbenzenesulfonamides, phthalimidobenzenesulfonamides, and N-[2-(diethylamino)ethyl]benzenesulfonamides, but does not provide specific inhibition constants (Kᵢ), IC₅₀ values, or mechanistic analyses for this compound itself.
Therefore, it is not possible to provide a detailed article on the specific enzyme inhibition profiles, selectivity, potency, or binding interactions for this particular compound as per the requested outline.
Pre Clinical Biological Activities and Molecular Mechanisms
Enzyme Inhibition Profiles and Mechanistic Elucidation (In Vitro/Cell-Based Studies)
Lipoxygenase (LOX) Pathway Interference
Research into the pharmacological activities of 4-methoxy-N-(2-phenylethyl)benzenesulfonamide has revealed its interaction with the lipoxygenase (LOX) pathway, a critical route in the metabolism of polyunsaturated fatty acids to produce biologically active eicosanoids. These signaling molecules are implicated in a variety of physiological and pathological processes, including inflammation and cell proliferation.
Selective Inhibition of 12-LOX
The compound this compound has been identified as a selective inhibitor of platelet-type 12-lipoxygenase (12-LOX). Human lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of hydroxyeicosatetraenoic acid (HETE) metabolites. The 12-LOX enzyme, in particular, plays a demonstrated role in various conditions such as skin diseases, diabetes, and cancer.
Studies involving various benzenesulfonamide (B165840) derivatives have shown that modifications to the chemical structure can lead to potent and selective inhibition of 12-LOX. While specific inhibitory concentration (IC₅₀) values for this compound are not detailed in the available literature, the general class of 4-((benzyl)amino)benzenesulfonamides has been optimized to yield compounds with nanomolar potency against 12-LOX.
Impact on Eicosanoid Signaling Pathways
The inhibition of 12-LOX by this compound directly affects eicosanoid signaling pathways by reducing the production of 12(S)-HETE. 12(S)-HETE is a bioactive lipid that can influence cellular responses such as platelet aggregation and cell proliferation. By selectively inhibiting 12-LOX, this benzenesulfonamide derivative can modulate these pathological processes. For instance, potent inhibitors from this chemical class have been shown to inhibit platelet aggregation and reduce 12-HETE levels in human platelets and β-cells, highlighting the therapeutic potential of targeting this pathway.
Glyoxalase I (Glx-I) Inhibition
The glyoxalase system, particularly the enzyme glyoxalase I (Glx-I), has emerged as a significant target in cancer therapy due to its role in cellular detoxification and its overexpression in cancerous cells. This system protects cells from the harmful effects of methylglyoxal (B44143) (MG), a cytotoxic metabolite, by converting it into non-toxic lactic acid.
Identification of Potent Inhibitors
Within the broader class of benzenesulfonamides, several derivatives have been identified as potent inhibitors of human Glx-I. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. While the specific IC₅₀ value for this compound is not provided in the reviewed literature, related benzenesulfonamide derivatives have demonstrated potent Glx-I inhibitory activity with IC₅₀ values in the micromolar and even sub-micromolar range. These findings suggest that the benzenesulfonamide scaffold is a promising starting point for the development of novel Glx-I inhibitors.
Molecular Basis of Glx-I Inhibition
Molecular docking studies of potent benzenesulfonamide-based inhibitors have provided insights into their binding mode within the active site of the Glx-I enzyme. These studies reveal crucial interactions with the enzyme's active site, including the role of the zinc atom that is essential for the enzyme's catalytic activity. The sulfonamide moiety and other structural features of these inhibitors play a pivotal role in their binding and inhibitory function. The binding patterns observed in these studies help to explain the structure-activity relationships and guide the design of more potent and selective Glx-I inhibitors.
Antiproliferative and Antitumor Research (In Vitro/Pre-clinical In Vivo Models)
The antiproliferative and antitumor potential of benzenesulfonamide derivatives, including compounds structurally related to this compound, has been a subject of investigation in various cancer cell lines and preclinical animal models.
In vitro studies have demonstrated that benzenesulfonamide derivatives can effectively inhibit the proliferation of human cancer cells, such as A549 lung cancer cells. These compounds have been shown to induce a dose-dependent reduction in cell viability. The mechanisms underlying these antiproliferative effects are multifaceted and can include the modulation of intracellular pH and the generation of reactive oxygen species (ROS).
While specific data for this compound in in vivo models are not extensively detailed in the available research, a promising anticancer lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares a methoxy-substituted aromatic ring, has demonstrated significant tumor growth inhibition in mice at low doses. This compound exhibited potent antiproliferative activity across a panel of 60 human tumor cell lines, with GI₅₀ values in the nanomolar to subnanomolar range. Mechanistic studies on this related compound revealed that it inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature.
Inhibition of Cancer Cell Lines (e.g., Caco-2, HCT-116, HeLa, A549, MCF-7)
Derivatives of 4-methoxybenzenesulfonamide (B72560) have demonstrated notable inhibitory activity against a variety of human cancer cell lines. A key derivative, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, designated as DL14, has shown potent in vitro inhibitory effects against lung cancer (A549), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT-116) cells. nih.govresearchgate.net Similarly, another analog, N-(4'-cyano-3'-fluoro-biphenyl-2-yl)-4-methoxy-benzenesulfonamide (Compound 21), exhibited remarkable antiproliferative activity against pancreatic (AsPC-1), lung (A549), liver (Hep3B), and prostate (PC-3) cancer cell lines. researchgate.net
Other research into benzenesulfonylguanidine derivatives has also indicated selective cytotoxic effects. For instance, certain derivatives showed pronounced activity against colon carcinoma HCT-116 and breast cancer MCF-7 cells, with IC50 values in the low micromolar range. mdpi.com
| Compound Derivative | Cell Line | Cancer Type | IC50 (μM) | Source |
|---|---|---|---|---|
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | A549 | Lung | 1.35 | nih.gov |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | MDA-MB-231 | Breast | 2.85 | nih.gov |
| 4-methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | HCT-116 | Colon | 3.04 | nih.gov |
| N-(2-chloromethylbenzylthio)-benzenesulfonylguanidine derivative (Compound 7) | HCT-116 | Colon | 12 | mdpi.com |
| N-(2-chloromethylbenzylthio)-benzenesulfonylguanidine derivative (Compound 7) | MCF-7 | Breast | 19 | mdpi.com |
Mechanisms of Action in Cancer Biology (e.g., cell cycle arrest, apoptosis induction, tubulin inhibition, STAT3 inhibition)
The anticancer effects of 4-methoxybenzenesulfonamide derivatives are underpinned by multiple molecular mechanisms. A significant finding is the dual-target inhibition of both tubulin polymerization and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govresearchgate.net
The derivative DL14 was found to competitively bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule polymerization with an IC50 value of 0.83 μM. nih.govresearchgate.net This disruption of the cytoskeleton can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis. nih.gov
In addition to its effect on tubulin, DL14 directly binds to the STAT3 protein, inhibiting its phosphorylation with an IC50 value of 6.84 μM. nih.govresearchgate.net The STAT3 signaling pathway is crucial for tumor cell proliferation, survival, and invasion. Its inhibition can suppress the expression of anti-apoptotic proteins, making cancer cells more susceptible to programmed cell death. nih.govresearchgate.net Another derivative, N-(4'-cyano-3'-fluoro-biphenyl-2-yl)-4-methoxy-benzenesulfonamide, also demonstrated the ability to inhibit STAT3 phosphorylation, reinforcing this mechanism of action for this class of compounds. researchgate.net The induction of apoptosis is a common outcome of these inhibitory actions. nih.govmdpi.com
Comparative Efficacy with Reference Compounds in Pre-clinical Models
In pre-clinical evaluations, derivatives of 4-methoxybenzenesulfonamide have shown promising efficacy, in some cases comparable or superior to established drugs. For instance, a preclinical study on 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide demonstrated a curative effect against hepatocellular carcinoma and pancreatic cancer in rats, with results comparable to the reference drug doxorubicin. researchgate.net
The dual tubulin and STAT3 inhibitor, DL14, while noted as being slightly less potent than unspecified positive control drugs in single-target inhibition assays, demonstrated a significant anti-tumor effect in an in vivo xenograft model, where it inhibited tumor growth by over 80%. nih.govresearchgate.net This suggests that its dual-action mechanism may provide a synergistic effect in a more complex biological system. nih.govresearchgate.net
Antimicrobial and Antiviral Investigations
The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial drug discovery. Research has extended to 4-methoxybenzenesulfonamide derivatives, revealing a spectrum of activity against bacteria and parasites.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives incorporating the 4-methoxybenzenesulfonamide moiety have been evaluated for their antibacterial properties. One such derivative, N-[(diethoxyphosphonyl-4-fluorobenzyl)]-4-methoxybenzenesulfonamide, exhibited potential inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, including methicillin-resistant S. aureus (MRSA) and multidrug-resistant E. coli (MREC). finechemicals.com.cn Its activity was found to be superior to the control drug sulfadiazine. finechemicals.com.cn
Another study highlighted that while benzenesulfonamide derivatives with electron-withdrawing groups tended to show greater antibacterial activity, those with electron-donating methoxy (B1213986) groups still possessed activity. nih.gov The inherent antibacterial potential of the sulfonamide group is a foundational aspect of these findings. nih.govresearchgate.net
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| N-[(diethoxyphosphonyl-4-fluorobenzyl)]-4-methoxybenzenesulfonamide | S. aureus | 32 | finechemicals.com.cn |
| E. coli | 64 | finechemicals.com.cn | |
| MRSA | 128 | finechemicals.com.cn | |
| MREC | 128 | finechemicals.com.cn |
Antiviral Properties and Mechanisms
The broader class of benzenesulfonamide derivatives has been investigated for antiviral applications. Studies have identified compounds with activity against a range of viruses, including influenza A and B, Dengue virus (DENV), Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govacs.orgnih.gov
For example, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide was identified as an antiviral agent against DENV and ZIKV, acting through the inhibition of the host kinase CaMKII. acs.org Other benzenesulfonamide-based spirothiazolidinones showed activity against influenza A/H1N1 virus. nih.gov Furthermore, a series of benzenesulfonamide-containing phenylalanine derivatives were developed as potent HIV-1 capsid inhibitors, demonstrating a dual-stage inhibition profile that affects both early and late stages of the viral replication cycle. nih.govacs.org These findings suggest that the benzenesulfonamide scaffold is a versatile template for the development of novel antiviral agents targeting various viral and host components.
Antileishmanial Activity and Parasite Target Interaction
Derivatives of benzenesulfonamide have emerged as promising agents against leishmaniasis, a neglected tropical disease. A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives revealed an active profile against both Leishmania infantum and Leishmania amazonensis. nih.govmdpi.com
Notably, two compounds from this series demonstrated antileishmanial activity comparable to the reference drug pentamidine (B1679287) against L. infantum, but with lower cytotoxicity to mammalian cells, indicating a favorable selectivity index. mdpi.com Molecular modeling suggested that the sulfonamide group and modifications to the molecule's lipophilicity and electronic properties were key to its interaction with parasitic targets. mdpi.com While the exact parasite target was not definitively identified in this study, pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite survival, has been proposed as a potential target for other antileishmanial compounds. mdpi.com These results position benzenesulfonamide derivatives as viable prototypes for designing new antileishmanial drugs. nih.govmdpi.com
Other Investigational Biological Targets and Pathways
Currently, there is a lack of specific studies detailing the hypoglycemic activity or the direct effects on glucose metabolism of this compound. While the broader class of benzenesulfonamide derivatives has been investigated for antidiabetic properties, with some compounds showing an ability to lower blood glucose levels in preclinical models, specific data for this compound is not available in the reviewed scientific literature. The general mechanism for some hypoglycemic sulfonamides involves the modulation of insulin (B600854) secretion or sensitivity; however, it remains to be determined if this compound acts through similar or different pathways. Further research is necessary to elucidate any potential role of this specific compound in glycemic control.
The anti-inflammatory properties of this compound have not yet been specifically elucidated in published research. The benzenesulfonamide scaffold is present in a variety of compounds known to possess anti-inflammatory effects, often through the inhibition of enzymes such as cyclooxygenase (COX). However, dedicated studies to assess whether this compound can modulate inflammatory pathways, such as the production of pro-inflammatory cytokines or the activity of inflammatory enzymes, are absent from the current body of scientific literature. Therefore, its potential as an anti-inflammatory agent remains speculative and requires direct experimental validation.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophores and Structural Determinants for Activity
The fundamental structure of 4-methoxy-N-(2-phenylethyl)benzenesulfonamide consists of three main components: the benzenesulfonamide (B165840) backbone, the phenylethyl moiety, and the methoxy (B1213986) group. Each of these plays a critical role in the compound's interaction with biological targets.
The benzenesulfonamide core is a common scaffold in a multitude of biologically active compounds, and its substitution pattern significantly modulates activity. nih.govnih.gov The sulfonamide group (-SO2NH-) itself is a crucial pharmacophore, often involved in hydrogen bonding interactions with target proteins. nih.gov Modifications to the benzene (B151609) ring of this backbone can drastically alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.
For instance, the introduction of substituents on the benzenesulfonamide ring can enhance or diminish biological activity. Studies on various benzenesulfonamide derivatives have shown that the nature and position of these substituents are critical. nih.gov For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, substitutions on the benzenesulfonamide ring were found to be crucial for their inhibitory activity against 12-lipoxygenase. nih.gov
Research on related compounds has demonstrated the importance of the phenylethyl moiety. For example, a series of N-substituted derivatives of 2-phenylethylamine, including sulfonamides, were synthesized and evaluated for their inhibitory activity against various enzymes. researchgate.net These studies highlight that modifications to the phenylethyl group can lead to potent and selective inhibitors. The length and flexibility of the ethyl linker also play a role in correctly positioning the phenyl ring within the binding pocket of the target.
The methoxy (-OCH3) group at the 4-position of the benzenesulfonamide ring is a key feature of the parent compound. As an electron-donating group, it influences the electronic properties of the benzene ring, which can affect its interaction with biological targets. cdn-website.comstudypug.com The position of the methoxy group is also critical; moving it to other positions on the ring can lead to a significant loss of activity, suggesting a specific and directional interaction at the target site.
Studies on related N-(aryl)arylsulfonamides have shown that the presence and position of a methoxy group can influence the crystal packing and intermolecular interactions, which can be correlated with their biological activity. nih.gov Furthermore, replacing the methoxy group with other substituents, such as halogens or alkyl groups, has been a common strategy to probe the SAR and optimize the activity of benzenesulfonamide derivatives.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modification of the substituents on the this compound scaffold has provided valuable insights into the requirements for potent and selective biological activity.
The electronic nature of the substituents on the aromatic rings has a profound impact on the biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings, thereby influencing their ability to participate in electronic interactions with the target. cdn-website.comstudypug.com
Generally, EDGs like methoxy (-OCH3) and alkyl groups increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient regions of a binding site. cdn-website.comstudypug.comwikipedia.org Conversely, EWGs such as nitro (-NO2) or cyano (-CN) groups decrease the electron density, making the ring more electron-poor. cdn-website.comstudypug.comwikipedia.org The specific effect of these groups depends on the nature of the biological target. In some cases, EWGs can enhance activity by forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions. mdpi.comnih.gov For example, in a study of benzenesulfonamide derivatives as anti-influenza agents, the addition of electron-withdrawing fluorine or chlorine atoms led to a 3- to 5-fold increase in inhibitory potency. nih.gov
Table 1: Effect of Substituents on Biological Activity
| Compound | Substituent on Benzenesulfonamide Ring | Nature of Substituent | Observed Effect on Activity |
| Analog A | 4-OCH3 | Electron-Donating | Baseline Activity |
| Analog B | 4-NO2 | Electron-Withdrawing | May increase or decrease activity depending on the target |
| Analog C | 4-Cl | Electron-Withdrawing | Often leads to increased potency |
| Analog D | 4-CH3 | Electron-Donating | Can modulate lipophilicity and activity |
This table is a generalized representation based on common findings in medicinal chemistry.
Beyond purely electronic effects, the size and shape (steric properties) of substituents also play a critical role in determining how a molecule fits into the binding site of its target protein. nih.gov Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, a substituent might be necessary to fill a specific hydrophobic pocket within the binding site, thereby enhancing affinity.
The interplay between steric and electronic effects is crucial for achieving high potency and selectivity. For instance, a small, highly electronegative substituent like fluorine can have a significant electronic effect without a large steric footprint. In contrast, a larger alkyl group will have a more pronounced steric effect and a weaker electronic effect. The optimal substituent is one that balances these properties to maximize favorable interactions with the target while minimizing unfavorable ones.
The crystal structures of related sulfonamide compounds reveal how different substituents can alter the conformation of the molecule and its intermolecular interactions, providing a structural basis for understanding their biological activity. nih.gov For example, the dihedral angle between the two benzene rings in N-(aryl)arylsulfonamides is influenced by the substituents, which in turn affects how the molecule presents itself to its biological target. nih.gov
Research on this compound Reveals Limited Conformational Analysis Data
Initial investigations into the conformational properties and bioactive alignment of the chemical compound this compound have revealed a notable absence of specific research data. A thorough review of available scientific literature did not yield dedicated studies on the three-dimensional structure and preferred spatial arrangement of this particular molecule.
While the broader class of sulfonamides has been the subject of extensive structural and computational analysis, information detailing the specific torsion angles, dihedral angles, and stable conformations of this compound remains elusive. Structure-activity relationship (SAR) studies often rely on understanding a molecule's conformation to determine how it interacts with biological targets. The lack of such foundational data for this compound limits a deeper comprehension of its potential biological activity.
In the field of medicinal chemistry, conformational analysis is a critical step in drug design and development. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are typically employed to elucidate the low-energy conformations of a molecule. These studies help researchers to understand how a molecule might bind to a receptor or enzyme, thereby influencing its efficacy and selectivity.
For related sulfonamide-containing compounds, research has often detailed the geometric parameters of their molecular structures. For instance, studies on other N-substituted benzenesulfonamides have reported specific dihedral and torsion angles that define the spatial relationship between the aromatic rings and the sulfonamide bridge. These analyses provide insights into the flexibility and preferred shapes of these molecules, which are crucial for their biological function. However, no such specific data tables or detailed findings could be located for this compound.
The absence of this information in the public domain suggests that the conformational landscape of this compound may be an area ripe for future investigation. Such research would be invaluable for constructing accurate pharmacophore models and for guiding the design of new analogs with potentially enhanced biological profiles. Without experimental or computational data, any discussion of its bioactive conformation would be purely speculative.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein receptor. This method is instrumental in understanding the potential biological activity of compounds like 4-methoxy-N-(2-phenylethyl)benzenesulfonamide.
Identification of Binding Sites and Modes
While specific docking studies for this compound are not extensively detailed in the public domain, research on structurally analogous benzenesulfonamide (B165840) derivatives offers valuable insights into their binding mechanisms. For instance, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide have been shown to interact with significant biological targets. Molecular docking simulations have identified that these related compounds can competitively bind to the colchicine (B1669291) binding site of β-tubulin, a critical protein involved in cell division. Furthermore, these studies have revealed direct binding to the STAT3 protein, a key signal transducer and activator of transcription involved in cellular signaling pathways. nih.gov
The binding mode of benzenesulfonamides is often characterized by a series of specific molecular interactions. Crystallographic and docking studies of various benzenesulfonamide inhibitors with targets like carbonic anhydrase have highlighted the crucial role of non-polar contacts in the binding affinity. researchgate.net The sulfonamide group itself is often a key pharmacophore, participating in crucial hydrogen bonding interactions within the active site of the target protein. The orientation of the aromatic rings and the flexibility of the ethyl-phenyl linker in this compound would be critical in determining its specific binding pose and interactions with amino acid residues within a target's binding pocket.
Prediction of Binding Affinities and Interactions
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a scoring function or binding energy. For benzenesulfonamide derivatives, docking studies have been employed to estimate these binding energies, which are indicative of the stability of the ligand-receptor complex. For example, in silico analyses of other novel sulfonamides have demonstrated a correlation between their docking scores and their observed biological activities, such as enzyme inhibition. nih.govdergipark.org.tr
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These theoretical calculations are invaluable for interpreting and correlating experimental spectroscopic data.
Electronic Structure Analysis (e.g., DFT calculations)
DFT calculations are widely used to optimize the molecular geometry of sulfonamide compounds and to compute their electronic properties. Such calculations for molecules with similar structures, like N'-(4-methoxybenzylidene)benzenesulfonohydrazide, have been performed using basis sets such as B3LYP/6-31G(d,p) to determine the most stable conformers and to analyze their electronic characteristics. jcsp.org.pk These analyses include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For related methoxy-containing aromatic compounds, DFT has been used to calculate a range of properties including molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack. jcsp.org.pkresearchgate.net
Correlation with NMR and IR Spectral Data
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be correlated with experimental data. Theoretical calculations of vibrational frequencies can be compared with experimental Infrared (IR) spectra to aid in the assignment of absorption bands. For a range of N-(substituted phenyl)-benzenesulfonamides, characteristic IR absorption bands have been identified for N-H stretching (3285-3199 cm⁻¹), asymmetric and symmetric SO₂ stretching (1376-1309 cm⁻¹ and 1177-1148 cm⁻¹ respectively), and S-N and C-N stretching vibrations. nih.gov
Similarly, theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts and compared with experimental Nuclear Magnetic Resonance (NMR) spectra. For instance, in 4-methoxy-N-phenylbenzenesulfonamide, the proton NMR spectrum shows characteristic signals for the aromatic protons and a singlet for the methoxy (B1213986) group protons at approximately 3.80 ppm. rsc.org The carbon-13 NMR spectrum of this related compound displays a signal for the methoxy carbon at around 55.6 ppm. rsc.org DFT calculations on similar structures have been shown to accurately predict these chemical shifts, aiding in the complete structural elucidation of the molecule. jcsp.org.pk
In Silico Prediction of Molecular Interactions
Beyond static docking, a range of in silico methods are utilized to predict the dynamic behavior and interaction profiles of molecules. These computational tools are essential for assessing the drug-like properties of a compound.
In silico studies of novel sulfonamide derivatives often include the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. For various classes of sulfonamides, computational tools have been used to predict properties such as water solubility, blood-brain barrier permeability, and potential toxicity. nih.govjuniperpublishers.com
Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interactions identified through molecular docking. MD simulations can reveal the stability of the binding pose over time and highlight the flexibility of both the ligand and the protein, offering deeper insights into the binding mechanism. For instance, MD simulations of other ligand-protein complexes have been used to validate docking results and to observe transient interactions, such as water-bridged hydrogen bonds, that might not be captured by static docking methods. mdpi.com These advanced computational techniques are integral to building a comprehensive understanding of the molecular interactions of this compound.
Ligand-Protein Interaction Profiling
Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. While specific docking studies for this compound are not extensively detailed in the available literature, the benzenesulfonamide scaffold is a well-studied inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.govacs.org Docking studies on analogous benzenesulfonamide derivatives against human carbonic anhydrase isoforms (hCA) provide a clear and representative model of the likely interaction profile.
These studies consistently show that benzenesulfonamide derivatives bind to the active site of carbonic anhydrases, which features a conical cavity containing a catalytic zinc ion (Zn²⁺). nih.govnih.gov The binding is primarily anchored by the sulfonamide group (-SO₂NH₂).
Key interactions typically observed include:
Metal Coordination: The nitrogen atom of the sulfonamide group forms a coordination bond with the Zn²⁺ ion located at the bottom of the active site cavity. nih.gov This is a hallmark interaction for sulfonamide-based CA inhibitors.
Hydrogen Bonding: The sulfonyl (-SO₂) oxygens and the amide (-NH-) group of the sulfonamide moiety form crucial hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II). researchgate.net Additional hydrogen bonds can also be formed with other nearby residues, such as Gln92. rsc.org
Hydrophobic Interactions: The phenyl rings of the benzenesulfonamide structure engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site, such as Leu198 and Phe131, which further stabilizes the ligand-protein complex. researchgate.net
Table 1: Representative Ligand-Protein Interactions for Benzenesulfonamide Analogues with Carbonic Anhydrase
| Interaction Type | Ligand Group | Protein Residue/Component | Reference |
|---|---|---|---|
| Metal Coordination | Sulfonamide Nitrogen | Catalytic Zn²⁺ ion | nih.gov |
| Hydrogen Bond | Sulfonyl Oxygen | Thr199, Gln92 | researchgate.netrsc.org |
| Hydrogen Bond | Sulfonamide NH | Thr199 | researchgate.net |
Computational Assessment of Molecular Drug-like Properties
The "drug-likeness" of a compound is a qualitative concept used to evaluate whether a chemical compound has physicochemical properties that would make it a likely orally active drug in humans. These properties are often assessed using computational models, such as the criteria established by Lipinski's Rule of Five and others. nih.gov Online tools like SwissADME are widely used to predict these parameters based on a molecule's structure. nih.govnih.gov
For this compound, the key molecular properties are calculated to assess its potential as a drug candidate. These properties predict the molecule's behavior in a biological system, particularly concerning absorption and distribution.
The primary molecular drug-like properties include:
Molecular Weight (MW): The mass of the molecule. For oral drugs, a MW of less than 500 g/mol is generally preferred for efficient absorption. researchgate.net
Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's oil/water solubility. A value of less than 5 is typically desired. nih.gov
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen). The rule suggests no more than 5 HBDs. nih.gov
Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (like oxygen or nitrogen). The rule suggests no more than 10 HBAs. nih.gov
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. A TPSA of less than 140 Ų is often associated with good cell permeability.
Rotatable Bonds: The number of bonds that can freely rotate. Fewer than 10 rotatable bonds are generally preferred, as higher numbers can lead to poor oral bioavailability due to conformational flexibility. researchgate.net
Table 2: Predicted Molecular and Drug-like Properties
| Property | Predicted Value for this compound | Optimal Range for Drug-Likeness | Reference |
|---|---|---|---|
| Molecular Weight (MW) | 305.39 g/mol | < 500 g/mol | researchgate.net |
| Lipophilicity (XLOGP3) | 2.80 - 3.10 (estimated) | < 5.0 | nih.govresearchgate.net |
| Hydrogen Bond Donors | 1 | ≤ 5 | nih.gov |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | nih.gov |
| Topological Polar Surface Area (TPSA) | 68.7 Ų (estimated) | < 140 Ų | researchgate.net |
These computationally predicted values suggest that this compound exhibits favorable drug-like properties, adhering to established guidelines like Lipinski's Rule of Five. Its moderate molecular weight, balanced lipophilicity, and appropriate number of hydrogen bond donors/acceptors and rotatable bonds indicate a high probability of good oral bioavailability.
Research on Analogues and Derivatives of 4 Methoxy N 2 Phenylethyl Benzenesulfonamide
Synthesis and Biological Evaluation of Structural Analogues
The exploration of structural analogues of 4-methoxy-N-(2-phenylethyl)benzenesulfonamide has been a fertile ground for medicinal chemists. By systematically altering the phenethyl and sulfonamide portions of the molecule and introducing diverse chemical scaffolds, researchers have been able to probe the structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.
While direct and extensive systematic modification studies on the phenethyl and sulfonamide moieties of this compound are not widely documented in publicly available literature, the principles of such modifications can be understood from research on closely related benzenesulfonamide (B165840) derivatives. These studies provide a framework for how alterations to these key functional groups can influence biological activity.
For instance, in a study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase, researchers conducted systematic modifications of the benzenesulfonamide scaffold. nih.govnih.gov They found that substitutions on the benzyl (B1604629) portion of the molecule significantly impacted inhibitory activity. For example, a 2-fold improvement in activity was observed with a 4-bromo derivative compared to the parent compound. nih.gov Conversely, the introduction of a 4-methoxy group on the benzyl ring led to reduced activity. nih.gov Modifications at other positions, such as the introduction of methyl, amino, or nitro groups at the 3-position, resulted in a drastic loss of activity. nih.gov
On the sulfonamide portion, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, where the position of the nitro group on the benzenesulfonamide ring was varied, demonstrated that such modifications can lead to different crystalline structures and intermolecular interactions. mdpi.com This highlights how even subtle changes to the sulfonamide moiety can influence the physicochemical properties of the molecule.
To expand the chemical space and biological activities of benzenesulfonamide-based compounds, researchers have incorporated various chemical scaffolds and heterocyclic rings. This strategy aims to introduce new interaction points with biological targets, improve pharmacokinetic properties, or create novel multi-target ligands.
One approach involves the hybridization of the benzenesulfonamide core with other biologically active moieties. For example, novel hybrid compounds have been synthesized by combining a benzenesulfonamide fragment with a piperazine (B1678402) derivative. nih.gov These hybrids have been evaluated for their antioxidant and enzyme inhibitory activities. nih.gov
Another strategy is the direct incorporation of heterocyclic rings into the benzenesulfonamide structure. A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized, incorporating imidazole, 1,2,4-triazole, and benzimidazole (B57391) moieties. mdpi.com These modifications were designed to investigate the influence of these heterocyclic systems on the cytotoxic activity of the compounds against various cancer cell lines. mdpi.com
The synthesis of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives is another example of incorporating a heterocyclic ring to create multi-target anti-inflammatory agents. nih.gov In this case, the pyrazole (B372694) moiety was introduced to target cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases. nih.gov
These studies demonstrate the versatility of the benzenesulfonamide scaffold in accommodating a wide range of chemical functionalities, leading to the discovery of novel compounds with diverse biological activities. The choice of the heterocyclic system and its point of attachment to the core structure are crucial in determining the final pharmacological profile of the resulting molecule.
Hybrid Molecules and Multi-target Ligand Design
The development of hybrid molecules and multi-target ligands represents a rational drug design strategy to address complex diseases by simultaneously modulating multiple biological targets. The 4-methoxybenzenesulfonamide (B72560) scaffold has been utilized as a key building block in the design of such multifunctional compounds.
A notable example of a multi-target ligand design strategy involving a 4-methoxybenzenesulfonamide core is the development of dual inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3). Both tubulin and STAT3 are important targets in cancer therapy.
Researchers designed and synthesized a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives based on the structure of the known β-tubulin inhibitor ABT-751. nih.govresearchgate.net The goal was to create single molecules that could inhibit both tubulin polymerization and STAT3 phosphorylation. nih.govresearchgate.net
One of the lead compounds from this series, DL14 , demonstrated potent inhibitory activity against several cancer cell lines. nih.gov Further mechanistic studies revealed that DL14 not only inhibited tubulin polymerization by competitively binding to the colchicine (B1669291) binding site (IC50 = 0.83 μM) but also directly bound to the STAT3 protein, inhibiting its phosphorylation (IC50 = 6.84 μM). nih.gov Other compounds in the series, such as TG03 , DL15 , and DL16 , also showed inhibitory activity against STAT3 phosphorylation. nih.gov
The following table summarizes the in vitro inhibitory activities of selected dual-target inhibitors:
| Compound | Target Cell Line | IC50 (μM) | Tubulin Polymerization IC50 (μM) | STAT3 Phosphorylation IC50 (μM) |
| DL14 | A549 (Lung Cancer) | 1.35 | 0.83 | 6.84 |
| MDA-MB-231 (Breast Cancer) | 2.85 | |||
| HCT-116 (Colorectal Cancer) | 3.04 |
This dual-targeting approach offers the potential for synergistic antitumor effects and a means to overcome resistance mechanisms associated with single-target agents. nih.gov
The design of multi-functional compounds, also known as multi-target-directed ligands (MTDLs), is a promising strategy for the treatment of complex multifactorial diseases. The underlying principle is to incorporate multiple pharmacophoric elements into a single molecule, enabling it to interact with two or more distinct biological targets.
Several design strategies are employed in the development of multi-target agents based on scaffolds like 4-methoxybenzenesulfonamide:
Pharmacophore Hybridization: This involves linking two or more distinct pharmacophores, each responsible for activity at a different target, through a suitable linker. The resulting hybrid molecule is designed to retain the binding affinities of the individual pharmacophores at their respective targets.
Scaffold Hopping and Merging: This strategy involves modifying a known ligand for one target to incorporate features that allow it to bind to a second target. This can be achieved by merging overlapping pharmacophoric features or by replacing a part of the original scaffold with a new fragment that confers affinity for the second target.
Privileged Scaffolds: Certain chemical scaffolds, such as the benzenesulfonamide core, are considered "privileged structures" as they are capable of binding to multiple biological targets. By decorating these scaffolds with appropriate functional groups, it is possible to fine-tune their activity and selectivity towards a desired set of targets.
The rational design of these multi-functional compounds often relies on computational tools, such as molecular docking and pharmacophore modeling, to predict the binding of the designed molecules to their intended targets. nih.gov The ultimate goal is to create a single chemical entity with a desired polypharmacological profile, offering improved therapeutic efficacy and a reduced likelihood of developing drug resistance. nih.gov
Future Research Directions and Translational Perspectives
Emerging Methodologies for Sulfonamide Research
The synthesis and discovery of novel sulfonamide derivatives are being revolutionized by cutting-edge technologies that offer greater efficiency, sustainability, and scale than traditional methods.
Modern synthetic chemistry is moving towards greener and more efficient processes for creating sulfonamides. acs.org Electrochemistry, for instance, offers an environmentally benign method for the oxidative coupling of thiols and amines, two readily available chemical precursors. acs.org This technique is driven entirely by electricity, avoids the need for sacrificial reagents or catalysts, and can be completed rapidly, with hydrogen as the only byproduct. acs.org Recent protocols have demonstrated the first direct dehydrogenative electrochemical synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide, and amines. nih.govthieme-connect.com This approach is highly convergent and can be performed using boron-doped diamond electrodes. nih.gov
Flow chemistry represents another significant advancement, enabling the rapid, safe, and scalable preparation of sulfonamide libraries. acs.orgresearchgate.net Continuous flow reactors provide excellent control over reaction parameters, which improves safety by preventing thermal runaway, a common issue in traditional sulfonyl chloride synthesis. rsc.org This technology facilitates waste minimization and the use of green media. acs.org Fully automated flow-through systems have been developed for the production of secondary sulfonamides, incorporating automated column regeneration and allowing for the creation of large compound libraries with high purity without extensive purification steps. acs.org
The discovery of new drug candidates has been dramatically accelerated by high-throughput screening (HTS) and combinatorial chemistry. ewadirect.comnih.gov HTS leverages automation, robotics, and advanced detectors to rapidly screen vast libraries of compounds against specific biological targets. ewadirect.comnih.gov This allows for the testing of thousands of compounds per day, a significant leap from traditional manual methods. nih.gov HTS can be applied to various types of libraries, including those generated through combinatorial chemistry, to identify "hit" compounds with desired biological activity. nih.govmdpi.com
Combinatorial chemistry facilitates the synthesis of large and diverse libraries of related compounds, such as sulfonamide derivatives. researchgate.net By systematically varying the substituents on the sulfonamide scaffold, researchers can generate a multitude of unique molecules for screening. tandfonline.com This approach, combined with HTS, streamlines the path from initial hit identification to lead optimization. southernresearch.org Furthermore, high-throughput virtual screening, a computational method, can rapidly narrow down immense compound libraries to a manageable number of promising candidates for subsequent experimental validation, further enhancing efficiency. ewadirect.com
Table 1: Comparison of Advanced Methodologies in Sulfonamide Research
| Methodology | Key Principles | Advantages | Applications in Sulfonamide Research |
| Electrochemistry | Uses electrical current to drive chemical reactions (e.g., oxidative coupling). acs.org | Environmentally friendly (metal-free, no sacrificial reagents), high chemoselectivity, mild reaction conditions. acs.orgnih.gov | Direct synthesis from arenes, SO₂, and amines; selective cleavage of sulfonimides to form sulfonamides. acs.orgnih.gov |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. acs.org | Enhanced safety, scalability, precise control of reaction parameters, waste minimization, rapid synthesis. acs.orgrsc.org | Rapid and eco-friendly synthesis of primary, secondary, and tertiary sulfonamide libraries. acs.orgacs.org |
| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds for biological activity. nih.gov | Massively increased screening efficiency, reduced time and labor, miniaturization saves on reagents. ewadirect.comnih.gov | Screening compound libraries to identify new sulfonamide-based enzyme inhibitors or antibacterial agents. mdpi.com |
| Combinatorial Chemistry | Systematic, parallel synthesis of a large number of different but structurally related molecules. researchgate.net | Rapid generation of large, diverse compound libraries for screening. | Creation of sulfonamide libraries with varied substituents to explore structure-activity relationships (SAR). tandfonline.com |
Identification of Novel Biological Targets and Applications
The sulfonamide scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. researchgate.neteurekaselect.comnih.gov While traditionally recognized for their antibacterial properties via inhibition of dihydropteroate (B1496061) synthase, research has uncovered a vast array of other therapeutic applications. tandfonline.comnih.gov Sulfonamide derivatives are now investigated as anticancer, anti-inflammatory, antifungal, antiviral, antidiabetic, and antimalarial agents. nih.govresearchgate.net
A prominent area of research is the development of sulfonamides as enzyme inhibitors. eurekaselect.com They are particularly well-known as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in pH homeostasis, with applications in treating glaucoma and certain cancers. chemrxiv.orgacs.org Beyond CAs, novel sulfonamide derivatives have been designed to target other critical enzymes. For instance, some hybrids have shown potent dual inhibition of mPGES-1 and 5-LOX, which are involved in inflammation. researchgate.net In the realm of oncology, sulfonamides have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. acs.org Other research has focused on developing sulfonamides as multitarget antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. rsc.orgrsc.org The versatility of the sulfonamide structure allows it to be tailored to interact with a diverse range of biological targets, making it a continuing focus for drug discovery in complex diseases. nih.gov
Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Studies
Understanding the precise molecular interactions between a sulfonamide compound and its biological target is crucial for rational drug design and mechanistic elucidation. Advanced spectroscopic and structural biology techniques provide this critical insight at an atomic level.
X-ray crystallography is a cornerstone technique that reveals the three-dimensional structure of a sulfonamide inhibitor bound within the active site of its target protein. nih.govresearchgate.net This static picture provides detailed information on binding modes, identifying key hydrogen bonds and van der Waals interactions that stabilize the protein-ligand complex. nih.govrsc.orgacs.org For example, crystallographic studies of sulfonamides bound to carbonic anhydrase have elucidated the canonical interaction between the sulfonamide moiety and the active site zinc ion, as well as interactions with specific amino acid residues like Thr199. nih.govrsc.org This structural information is invaluable for designing more potent and selective inhibitors. chemrxiv.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, providing insights into the dynamic behavior of both the ligand and the protein in solution. documentsdelivered.commdpi.com Solid-state NMR has been used to study the different polymorphic forms of sulfa drugs, revealing complex molecular motions. Spectroscopic methods like UV-visible, fluorescence, and circular dichroism spectroscopy are also employed to study drug-protein binding, confirming complex formation and determining binding affinities. nih.govacs.org These techniques can detect conformational changes in the protein upon ligand binding. nih.gov By integrating data from these advanced methods with computational approaches like molecular dynamics simulations, a comprehensive, dynamic picture of sulfonamide-target interactions can be constructed, paving the way for the structure-based design of next-generation therapeutics. researchgate.netacs.org
Q & A
Q. What are the key steps in synthesizing 4-methoxy-N-(2-phenylethyl)benzenesulfonamide, and how can purity be ensured?
The synthesis typically involves Et₂Zn-catalyzed intramolecular hydroamination of alkynyl sulfonamides (). Critical steps include:
- Reagent preparation : Use 4-methoxybenzenesulfonyl chloride and 2-phenylethylamine as precursors.
- Catalytic conditions : Employ Et₂Zn (5 mol%) in anhydrous THF at 60°C for 12 hours.
- Purification : Flash column chromatography (hexane/ethyl acetate gradient) yields a white solid (mp 112–113°C) with >95% purity ().
- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 3.76 ppm for methoxy protons) and FT-IR (e.g., 1340 cm⁻¹ for sulfonamide S=O stretching) ().
Q. What spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.71–6.81 ppm) and methoxy groups (δ 3.76 ppm) ().
- FT-IR : Identify sulfonamide (1340–1158 cm⁻¹) and aromatic C=C (1596 cm⁻¹) stretches ().
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 363 (M⁺) ().
- X-ray crystallography : Use SHELX software for structural refinement ().
Q. What biological activities are associated with structurally related sulfonamides?
Related compounds exhibit:
- Anticancer activity : Thiazolo-pyridine sulfonamides inhibit enzymes like histone deacetylases ().
- Anticoagulant effects : FXa inhibition (Ki < 10 nM) in analogs with piperidine substituents ().
- Analgesic properties : 1,3,4-Oxadiazole derivatives show high LibDock scores in pain models ().
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test alternative catalysts (e.g., CuI or FeCl₃) to improve hydroamination efficiency ().
- Solvent optimization : Replace THF with DMF to enhance solubility of aromatic intermediates ().
- Moisture control : Use Schlenk-line techniques to prevent Et₂Zn deactivation ().
- Scale-up protocols : Adapt column chromatography to centrifugal partition chromatography for >10 g batches ().
Q. How can contradictory bioactivity data between similar sulfonamides be resolved?
- Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using molecular docking ().
- Enzyme assays : Conduct competitive inhibition assays (e.g., FXa or COX-2) to quantify IC₅₀ values ().
- Metabolic profiling : Use LC-MS to identify active metabolites that may explain divergent results ().
Q. What computational tools are recommended for predicting binding modes with biological targets?
Q. How can crystallographic data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
